(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride
Description
Comparative Structural Analysis
The table below contrasts this compound with related aminopropanamide derivatives:
The incorporation of both cyclopentyl and cyclopropyl groups in this compound reflects a deliberate design strategy to balance lipophilicity and rigidity. The cyclopentyl group’s puckered conformation may facilitate interactions with hydrophobic protein pockets, while the cyclopropane’s planar geometry and electronic properties could enhance binding affinity through pseudo-π interactions .
Historical Context of Cyclopentyl/Cyclopropyl Hybrid Compounds in Medicinal Chemistry
The use of cyclopropane in drug design dates to the mid-20th century, with early examples like tranylcypromine, a monoamine oxidase inhibitor featuring a cyclopropane ring . Cyclopropane’s appeal lies in its ability to act as a bioisostere for alkenes or tert-butyl groups while offering superior metabolic stability and conformational control . Cyclopentyl groups, though less common, emerged as tools to modulate solubility and steric effects in compounds such as PDE2 inhibitors .
Evolution of Hybrid Structures
The fusion of cyclopentyl and cyclopropyl motifs represents a modern approach to address multifactorial challenges in drug discovery:
- Conformational Restriction : Cyclopropane’s strain energy (27.5 kcal/mol) enforces specific torsional angles, reducing entropic penalties during target binding . Hybrid structures leverage this property while using cyclopentyl groups to fine-tune steric bulk .
- Metabolic Optimization : Cyclopropane’s strong C–H bonds resist cytochrome P450-mediated oxidation, a liability in earlier aminopropanamide derivatives .
- Target Engagement : Cyclopentyl groups in hybrid structures, as seen in VHL ligands, improve hydrophobic interactions without excessive lipophilicity .
For instance, the replacement of isopropyl with cyclopropyl in VHL-targeted degraders increased potency 9-fold due to improved steric compatibility . Similarly, cyclopentyl-substituted PDE2 inhibitors demonstrated enhanced ligand efficiency by stabilizing bioactive conformations .
Key Milestones in Hybrid Compound Development
- 1980s–1990s : Cyclopropane gains traction in antidepressants (e.g., tranylcypromine) and antivirals .
- 2000s–2010s : Cyclopentyl groups are integrated into kinase inhibitors (e.g., AT9283) to optimize pharmacokinetics .
- 2020s : Hybrid cyclopentyl/cyclopropyl structures emerge in preclinical candidates for pain management and oncology, exemplified by this compound .
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10(7-8-3-1-2-4-8)11(14)13-9-5-6-9;/h8-10H,1-7,12H2,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQEDIEMIWJNK-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404457-08-4 | |
| Record name | Cyclopentanepropanamide, α-amino-N-cyclopropyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404457-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Amide Coupling Reaction
Reagents and Conditions: The chiral 2-amino-3-cyclopentylpropanoic acid (or its activated ester derivative) is reacted with cyclopropylamine under mild conditions. Typical coupling agents include:
Dicyclohexylcarbodiimide (DCC) with HOBt to suppress racemization.
Alternatively, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide).
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Temperature: Reactions are often conducted at 0°C to room temperature to maintain stereochemical purity.
Workup: After completion, the reaction mixture is filtered to remove urea byproducts, followed by aqueous washes to remove residual reagents.
Purification and Salt Formation
The crude amide is purified by recrystallization or chromatographic methods.
The purified amide is then dissolved in a suitable solvent and treated with hydrochloric acid gas or concentrated HCl solution to precipitate the hydrochloride salt.
The salt is isolated by filtration and dried under vacuum.
Research Findings and Data Analysis
Due to limited direct literature specifically on this compound, analogous preparation methods from related N-substituted amino amides inform the process. These methods emphasize:
Stereochemical Control: Use of chiral starting materials and mild coupling conditions to avoid racemization.
Catalyst Usage: While palladium-catalyzed reactions are common for nitrogen-containing heterocycles, this compound’s preparation relies on classical amide bond formation rather than transition metal catalysis.
Yield and Purity: Typical yields for such amide couplings range from 70% to 90%, with purity assessed by HPLC and NMR.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting Material | (S)-2-amino-3-cyclopentylpropanoic acid | Chiral backbone source | Ensures stereochemical purity |
| Amide Coupling | Cyclopropylamine, DCC/HOBt or EDC/NHS | Formation of N-cyclopropyl amide | Mild temp (0–25°C) preferred |
| Solvent | DCM, DMF, or THF | Medium for reaction | Anhydrous conditions preferred |
| Workup | Filtration, aqueous washes | Removal of byproducts | Prevents contamination |
| Purification | Recrystallization or chromatography | Isolate pure amide | Critical for downstream steps |
| Salt Formation | HCl gas or concentrated HCl in ether/ethanol | Formation of hydrochloride salt | Improves stability |
| Drying | Vacuum drying | Removes residual solvents | Final product isolation |
Additional Notes
The hydrochloride salt form improves the compound’s handling and storage properties.
No direct reports of palladium-catalyzed or other transition metal-catalyzed methods for this specific compound were found; however, palladium catalysis is widely used in related nitrogen heterocycle syntheses.
Suppliers provide the compound in purified hydrochloride salt form, indicating industrial or commercial scale preparation follows the outlined classical synthetic route.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the amine or amide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and appropriate catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Research indicates that (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors in the central nervous system.
Neuropharmacological Applications
This compound is being studied for its influence on neurochemical pathways. Preliminary findings suggest that it may act as a modulator of neurotransmission, potentially impacting conditions such as anxiety and depression.
- Mechanism of Action : It is hypothesized to interact with melatonin receptors, which are involved in regulating circadian rhythms and sleep patterns. This interaction could provide insights into therapeutic strategies for sleep disorders and mood regulation .
Pain Management
Recent studies have explored the analgesic properties of this compound. Its potential as a pain management agent is being investigated through various preclinical models.
- Case Study : In animal models, this compound demonstrated significant reductions in pain response, suggesting efficacy comparable to existing analgesics .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
Treatment of Neurodegenerative Diseases
Given its neuropharmacological properties, there is ongoing research into its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Research Findings : Studies indicate that compounds with similar structures have shown promise in ameliorating cognitive deficits associated with these diseases by enhancing cholinergic transmission and reducing neuroinflammation .
Anxiolytic Effects
The anxiolytic properties of this compound are under investigation, particularly its ability to modulate stress responses.
- Clinical Relevance : Research has demonstrated that compounds affecting melatoninergic pathways can reduce anxiety-like behaviors in animal models, supporting the hypothesis that this compound may offer similar benefits .
Mechanism of Action
The mechanism of action of (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards these targets are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride
- Molecular Formula : C₇H₁₇ClN₂O₂
- Molecular Weight : 196.67 g/mol
- Key Differences: Replaces the cyclopentyl group with a methylamino group. Features an isopropyl ester instead of an N-cyclopropylamide. Lower molecular weight and reduced steric bulk compared to the target compound.
- Implications: The ester group may confer faster metabolic degradation, while the methylamino substituent could alter receptor binding selectivity .
Methyl (S)-2-Amino-3-cyclopropylpropanoate Hydrochloride
- Molecular Formula: Not explicitly provided, but inferred as C₇H₁₂ClNO₂ (based on structural analogs).
- Key Differences :
- Substitutes the cyclopentyl group with a cyclopropyl ring.
- Contains a methyl ester instead of the N-cyclopropylamide.
- Smaller molecular footprint due to cyclopropane’s compact geometry.
- Implications : Cyclopropane’s ring strain may enhance reactivity, while the ester group increases polarity .
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide Hydrochloride
Cyclobenzaprine Hydrochloride
- Molecular Formula : C₂₀H₂₁N·HCl
- Molecular Weight : 311.85 g/mol
- Key Differences :
- Polycyclic aromatic backbone (dibenzocycloheptene) instead of aliphatic chains.
- Tertiary amine structure with dimethyl groups.
Structural and Functional Analysis
Functional Group Impact
Physicochemical Properties
Biological Activity
(S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to a class of molecules that exhibit significant biological activities, including interactions with various receptors and enzymes that play crucial roles in cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. Its structure features a cyclopentyl group and a cyclopropyl group, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 218.73 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Neutral |
This compound has been identified as a selective inhibitor of specific biological pathways. It primarily acts on the Rho-associated protein kinase (ROCK) pathway, which is crucial in regulating various cellular functions, including muscle contraction, cell migration, and proliferation.
Key Findings:
- ROCK Inhibition : The compound selectively inhibits ROCK2, which has implications for treating conditions like hypertension and certain autoimmune disorders such as rheumatoid arthritis and psoriasis .
- Cellular Effects : In vitro studies show that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism .
Case Studies
- Autoimmune Disorders : Research indicates that this compound significantly reduces IL-17 and IL-21 production in T cells, suggesting its potential use in treating autoimmune diseases .
- Cancer Research : Inhibiting ROCK2 has been linked to reduced tumor cell growth and metastasis, making this compound a candidate for cancer therapies .
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| ROCK2 Inhibition | Decreased IL-17 & IL-21 production | |
| Anti-proliferative effects | Reduced tumor growth | |
| Modulation of cellular signaling | Altered gene expression |
Research Findings
Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a moderate half-life, indicating potential for effective dosing regimens.
- Toxicology : Preliminary toxicological assessments suggest a low toxicity profile at therapeutic doses, although further studies are necessary to confirm safety in clinical settings.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Areas of interest include:
- Combination Therapies : Investigating its efficacy in combination with other agents for enhanced therapeutic outcomes.
- Broader Applications : Exploring its effects on other signaling pathways beyond ROCK inhibition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis of this chiral compound typically involves coupling the cyclopentyl and cyclopropylamide moieties via peptide-like bond formation. Enantiomeric purity is critical; chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥99% for pharmaceutical-grade standards). Impurity profiles similar to those in EP/Ph. Eur. guidelines for related hydrochlorides (e.g., articaine derivatives) can guide analytical protocols .
Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form and verifying structural integrity?
- Methodological Answer :
- X-ray crystallography confirms absolute stereochemistry and salt formation.
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments, particularly the cyclopentyl and cyclopropyl groups.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) distinguishes between hydrated and anhydrous forms.
- Ion chromatography quantifies chloride content to confirm stoichiometry. Reference standards for related hydrochlorides (e.g., aceclofenac impurities) provide comparative benchmarks .
Q. How does the hydrochloride salt form influence solubility and formulation in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Solubility studies should be conducted across pH 1–7.4 (simulating gastric to physiological conditions) using shake-flask or UV-spectrophotometric methods. For formulation, excipients like cyclodextrins or PEG derivatives can mitigate precipitation. Stability under accelerated conditions (40°C/75% RH) must be monitored, as hygroscopicity is common in hydrochlorides .
Advanced Research Questions
Q. What strategies can resolve discrepancies in stability data under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ forced degradation (e.g., 0.1 M HCl/NaOH, oxidative stress with H₂O₂) followed by UPLC-MS to identify degradation products. Kinetic modeling (Arrhenius plots) predicts shelf-life at different temperatures. For conflicting data, replicate experiments under controlled humidity (using desiccators or humidity chambers) are essential, as moisture often accelerates hydrolysis in cyclopropyl-containing compounds .
Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer : Diastereomer control requires optimizing steric and electronic factors:
- Temperature : Lower temperatures (0–5°C) reduce kinetic byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state alignment.
- Catalyst screening : Chiral ligands like BINAP or Josiphos in palladium-catalyzed couplings improve stereoselectivity.
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time. Impurity tracking protocols from EP guidelines (e.g., articaine impurity profiles) provide quality thresholds .
Q. What in vitro models are appropriate for assessing the compound’s interaction with biological targets, considering its physicochemical properties?
- Methodological Answer :
- Membrane permeability : Caco-2 cell assays evaluate passive diffusion and efflux (P-gp liability).
- Protein binding : Equilibrium dialysis or ultrafiltration quantifies binding to serum albumin.
- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) assess metabolic stability.
- Target engagement : SPR or ITC measures binding affinity to cyclopropane-sensitive targets (e.g., GABA receptors). Preclinical studies on structurally similar hydrochlorides (e.g., anlotinib) inform dose-response modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
